molecular formula C14H17N3O2 B11791421 3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11791421
M. Wt: 259.30 g/mol
InChI Key: ODUWJWOPVKWLKU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Cyclization of azides: Reacting azides with alkynes or nitriles under thermal or catalytic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Optimization of reaction parameters: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halides or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole
  • 3-Cyclopropyl-5-(4-ethoxyphenyl)-1H-1,2,4-triazole

Uniqueness

3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-cyclopropyl-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C14H17N3O2/c1-3-19-11-7-6-10(8-12(11)18-2)14-15-13(16-17-14)9-4-5-9/h6-9H,3-5H2,1-2H3,(H,15,16,17)

InChI Key

ODUWJWOPVKWLKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3CC3)OC

Origin of Product

United States

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